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molecular formula C9H6FN3O2 B8805203 1-(2-fluoro-4-nitrophenyl)-1H-pyrazole

1-(2-fluoro-4-nitrophenyl)-1H-pyrazole

Cat. No. B8805203
M. Wt: 207.16 g/mol
InChI Key: YNYHDGYGCYUVOE-UHFFFAOYSA-N
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Patent
US05910504

Procedure details

A solution of 2.0 g (29.37 mmol) of pyrazole and 8.12 g (58.75 mmol) of potassium carbonate in 70 mL of DMSO was treated with 4.67 g (3.25 mL, 29.37 mmol) of 3, 4-difluoronitrobenzene followed by warming at 90° C. for 18 h. The solution was cooled and diluted with 100 mL water and was extracted with ethyl acetate (2×100 mL). The organic layers were extracted with water (5×100 mL) and with saturated NaCl solution (75 mL). Drying (Na2SO4) and concentration in vacuo afforded an off-white solid which was recrystallized from hot hexanes to afford 5.3 g (87%) of the title pyrazole derivative as an off-white solid, mp 128-129° C.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
8.12 g
Type
reactant
Reaction Step One
Quantity
3.25 mL
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
87%

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:5]=[CH:4][CH:3]=[N:2]1.C(=O)([O-])[O-].[K+].[K+].[F:12][C:13]1[CH:14]=[C:15]([N+:20]([O-:22])=[O:21])[CH:16]=[CH:17][C:18]=1F>CS(C)=O.O>[F:12][C:13]1[CH:14]=[C:15]([N+:20]([O-:22])=[O:21])[CH:16]=[CH:17][C:18]=1[N:1]1[CH:5]=[CH:4][CH:3]=[N:2]1 |f:1.2.3|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
N1N=CC=C1
Name
Quantity
8.12 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
3.25 mL
Type
reactant
Smiles
FC=1C=C(C=CC1F)[N+](=O)[O-]
Name
Quantity
70 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled
EXTRACTION
Type
EXTRACTION
Details
was extracted with ethyl acetate (2×100 mL)
EXTRACTION
Type
EXTRACTION
Details
The organic layers were extracted with water (5×100 mL) and with saturated NaCl solution (75 mL)
CUSTOM
Type
CUSTOM
Details
Drying
CONCENTRATION
Type
CONCENTRATION
Details
(Na2SO4) and concentration in vacuo
CUSTOM
Type
CUSTOM
Details
afforded an off-white solid which
CUSTOM
Type
CUSTOM
Details
was recrystallized from hot hexanes

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(C=CC1N1N=CC=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 5.3 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 87.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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